

# discovery and history of 2-Cyano-4-nitropyridine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-Cyano-4-nitropyridine**

Cat. No.: **B099601**

[Get Quote](#)

An In-Depth Technical Guide to **2-Cyano-4-nitropyridine**: Synthesis, Reactivity, and Applications

## Abstract

This technical guide provides a comprehensive overview of **2-Cyano-4-nitropyridine**, a pivotal heterocyclic building block in modern organic synthesis. While the specific historical genesis of this compound is not prominently documented as a singular discovery, its importance is well-established through its versatile applications. This document will delve into its physicochemical properties, detail established synthetic protocols with mechanistic insights, explore its characteristic reactivity, and survey its applications in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide is intended for researchers, chemists, and professionals in drug discovery and chemical development, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

## Introduction: A Versatile Heterocyclic Intermediate

**2-Cyano-4-nitropyridine**, also known by its synonyms 4-Nitro-2-pyridinecarbonitrile and 4-Nitropicolinonitrile, is a substituted pyridine derivative featuring both a cyano ( $-C\equiv N$ ) and a nitro ( $-NO_2$ ) group.<sup>[1][2]</sup> This unique combination of electron-withdrawing functionalities imparts distinct electronic properties and a rich reactivity profile, making it an invaluable intermediate in organic synthesis.<sup>[3]</sup> The cyanopyridine structural motif is prevalent in numerous biologically active compounds, and the strategic placement of the nitro group provides a handle for a variety of chemical transformations.<sup>[4]</sup> Consequently, **2-Cyano-4-nitropyridine** serves as a

key precursor in the synthesis of complex molecular architectures for pharmaceuticals, agrochemicals, and functional materials.<sup>[2]</sup>

## Physicochemical and Spectroscopic Properties

**2-Cyano-4-nitropyridine** is a yellow to pale yellow crystalline solid under standard conditions.<sup>[1][2]</sup> Its key physical and chemical properties are summarized in the table below.

| Property          | Value                                                                                                                                                  | Source(s) |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula | C <sub>6</sub> H <sub>3</sub> N <sub>3</sub> O <sub>2</sub>                                                                                            | [1][2]    |
| Molecular Weight  | 149.11 g/mol                                                                                                                                           | [1][2]    |
| CAS Number        | 19235-88-2                                                                                                                                             | [1][2]    |
| Appearance        | Yellow to pale yellow crystalline solid                                                                                                                | [1][2]    |
| Melting Point     | 70-74 °C                                                                                                                                               | [1][2]    |
| Boiling Point     | ~302.6 °C (Predicted)                                                                                                                                  | [5]       |
| Density           | ~1.41 g/cm <sup>3</sup> (Predicted)                                                                                                                    | [5]       |
| Solubility        | Slightly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and DMF.                                                          | [1][5]    |
| Stability         | Stable under normal conditions, but may react with strong oxidizing agents. The nitro group suggests potential for decomposition at high temperatures. | [1]       |

### Spectroscopic Data

| Technique              | Key Data                                                                | Source |
|------------------------|-------------------------------------------------------------------------|--------|
| Infrared (IR)          | (KBr): 2240 $\text{cm}^{-1}$ (C≡N stretch), 1600, 1575 $\text{cm}^{-1}$ | [6]    |
| $^1\text{H}$ NMR       | Available                                                               | [7]    |
| $^{13}\text{C}$ NMR    | Available                                                               | [7]    |
| Mass Spectrometry (MS) | Available                                                               | [7]    |

## Synthesis and Mechanistic Considerations

The most prevalent and well-documented method for the synthesis of **2-Cyano-4-nitropyridine** is through the cyanation of a pyridine N-oxide precursor. This approach is a cornerstone in pyridine chemistry, leveraging the altered reactivity of the pyridine ring upon N-oxidation.

## Primary Synthetic Route: Cyanation of 4-Nitropyridine N-oxide

The synthesis of cyanopyridines from their corresponding N-oxides is a widely utilized transformation.[4] This method generally involves the activation of the N-oxide and subsequent nucleophilic attack by a cyanide source.

## Experimental Protocol: Synthesis of 2-Cyano-4-nitropyridine

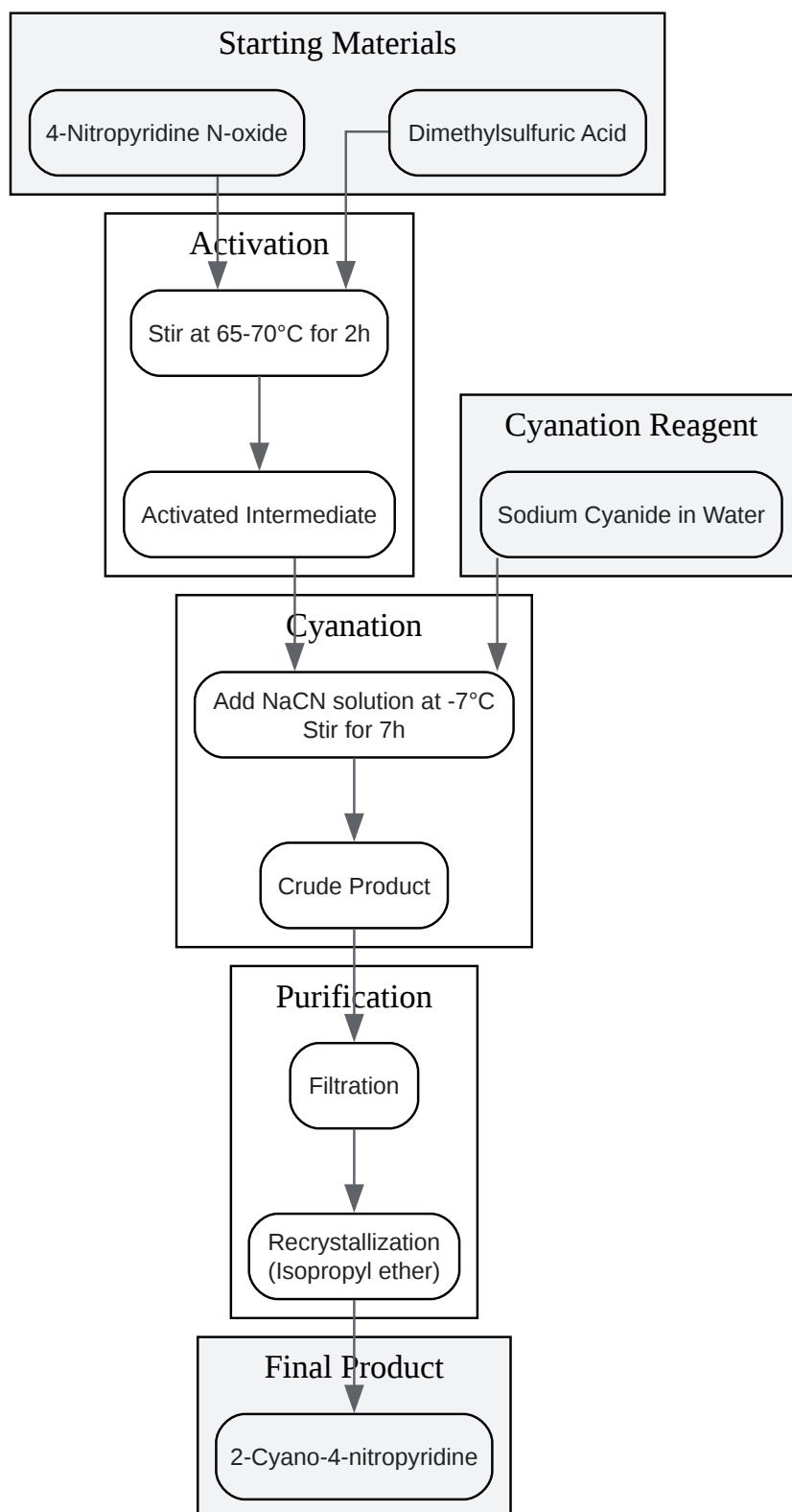
Materials:

- 4-Nitropyridine N-oxide
- Dimethylsulfuric acid
- Sodium cyanide
- Water
- Isopropyl ether

- Nitrogen gas

Procedure:

- A mixture of 20.0 g (0.14 mol) of 4-nitropyridine N-oxide and 18.0 g (0.14 mol) of dimethylsulfuric acid is stirred at 65-70 °C for 2 hours.
- The reaction mixture is then cooled and left to stand in a refrigerator overnight, during which it solidifies.
- The resulting solid is dissolved in 50 ml of water.
- In a separate flask, a solution of 14.6 g (0.3 mol) of sodium cyanide in 100 ml of water is prepared.
- The aqueous solution of the activated N-oxide is cooled to -7 to -8 °C under a nitrogen atmosphere.
- The sodium cyanide solution is added dropwise to the cooled N-oxide solution with vigorous stirring.
- The reaction mixture is stirred at the same temperature for an additional 7 hours.
- After standing at room temperature overnight, the precipitated solid is collected by filtration.
- The solid is washed with water, dried, and then recrystallized from isopropyl ether to yield yellow crystals of **2-Cyano-4-nitropyridine**. (Expected Yield: ~23.0%).[6]


## Mechanistic Pathway

The synthesis proceeds through a well-understood mechanism for the cyanation of pyridine N-oxides.

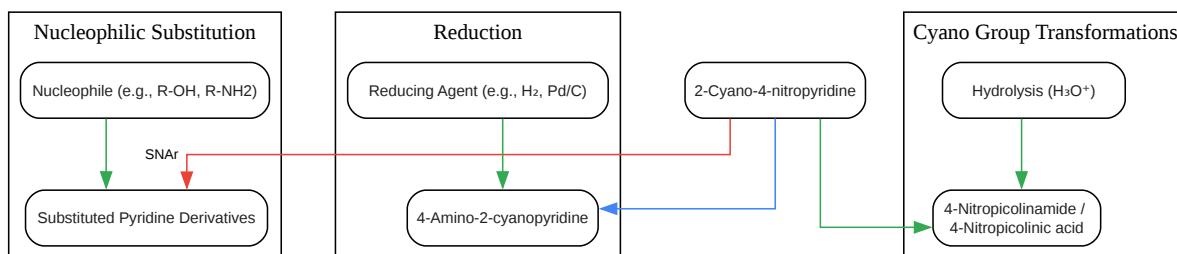
- Activation of the N-oxide: The oxygen atom of the 4-nitropyridine N-oxide acts as a nucleophile, attacking the electrophilic dimethylsulfuric acid. This results in the formation of a highly reactive intermediate where the oxygen is activated as a good leaving group.

- Nucleophilic Attack by Cyanide: The cyanide ion ( $\text{CN}^-$ ) then acts as a nucleophile, attacking the activated pyridine ring. The attack preferentially occurs at the C2 position ( $\alpha$ -position) due to the electronic effects of the N-oxide group.
- Rearomatization: Following the nucleophilic addition, the intermediate undergoes elimination of the activated oxygen group and a proton, leading to the rearomatization of the pyridine ring and the formation of the final product, **2-Cyano-4-nitropyridine**.

## Synthetic Workflow Diagram



[Click to download full resolution via product page](#)


Caption: Synthetic workflow for **2-Cyano-4-nitropyridine**.

## Chemical Reactivity and Synthetic Utility

The reactivity of **2-Cyano-4-nitropyridine** is dominated by the electrophilic nature of the pyridine ring, which is enhanced by the two electron-withdrawing groups. This makes the ring susceptible to nucleophilic aromatic substitution.

- Nucleophilic Aromatic Substitution (SNAr): The nitro group at the 4-position is a strong activating group for SNAr reactions, and it can also act as a leaving group under certain conditions. The cyano group can also be displaced by strong nucleophiles. This allows for the introduction of a wide range of functional groups onto the pyridine ring.[2]
- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH<sub>2</sub>). This transformation is fundamental in medicinal chemistry, as the resulting 4-amino-2-cyanopyridine is a versatile intermediate for the synthesis of more complex heterocyclic systems and for introducing diversity in drug candidates.[3]
- Reactions of the Cyano Group: The cyano group can undergo hydrolysis to form a carboxylic acid or an amide. It can also participate in cycloaddition reactions and can be reduced to an aminomethyl group.

## Key Reaction Pathways



[Click to download full resolution via product page](#)

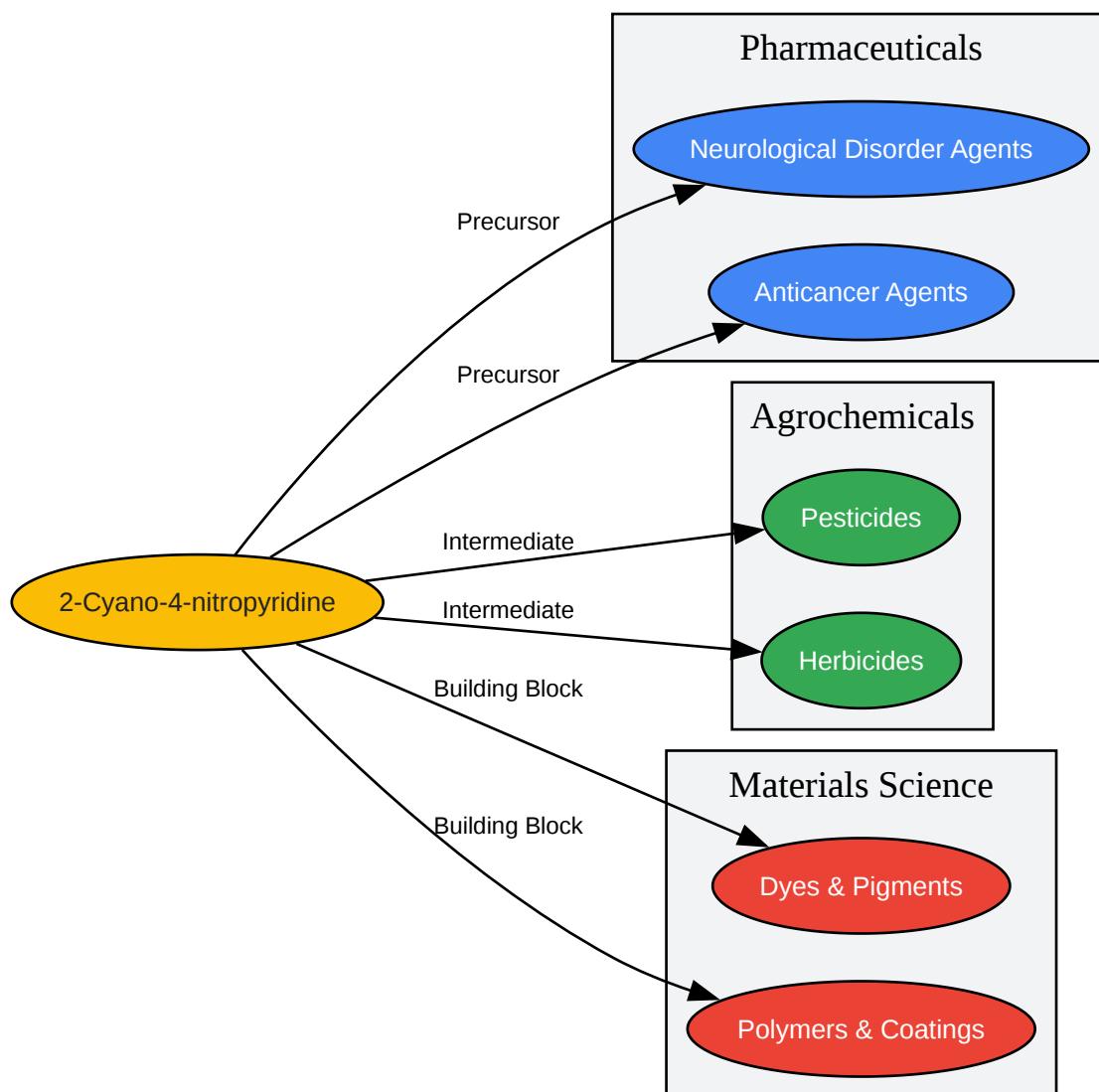
Caption: Major reaction pathways of **2-Cyano-4-nitropyridine**.

# Applications in Research and Development

**2-Cyano-4-nitropyridine** is a valuable building block in several areas of chemical research and industry.<sup>[2]</sup>

## Pharmaceutical Synthesis

The compound is a key intermediate in the synthesis of various pharmaceutical agents.<sup>[2]</sup> Its derivatives have been investigated for a range of biological activities. The ability to transform both the cyano and nitro groups allows for the creation of diverse molecular scaffolds. It is particularly noted for its use in developing agents targeting neurological disorders.<sup>[2]</sup> The cyanopyridine moiety itself is present in several drugs and is known to interact with biological targets.<sup>[8]</sup> For example, cyanopyridine derivatives have been explored as anticancer agents.


## Agrochemicals

In the agrochemical sector, **2-Cyano-4-nitropyridine** is used in the development of pesticides and herbicides.<sup>[2]</sup> The pyridine ring is a common feature in many agrochemicals, and the specific substitution pattern of this compound allows for the synthesis of novel active ingredients for crop protection.

## Materials Science

The electronic properties of **2-Cyano-4-nitropyridine** make it a useful precursor in materials science. It has been used as a building block for dyes and pigments.<sup>[2]</sup> Additionally, its derivatives have been explored in the synthesis of advanced materials like polymers and coatings that require specific chemical properties for performance and durability.<sup>[2][3]</sup>

## Application Overview

[Click to download full resolution via product page](#)

Caption: Application areas of **2-Cyano-4-nitropyridine**.

## Safety and Handling

**2-Cyano-4-nitropyridine** should be handled with care in a laboratory setting. Due to the presence of a nitro group, it may be thermally sensitive and could potentially decompose or explode under high temperatures or impact.<sup>[1]</sup> Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

## Conclusion

**2-Cyano-4-nitropyridine** has established itself as a cornerstone intermediate in synthetic chemistry. Its straightforward synthesis from readily available starting materials, combined with the versatile reactivity of its cyano and nitro functionalities, provides chemists with a powerful tool for the construction of complex molecules. Its demonstrated utility in the synthesis of pharmaceuticals, agrochemicals, and functional materials underscores its continued importance in both academic research and industrial applications.

## References

- **2-Cyano-4-Nitropyridine** - Pipzine Chemicals. [\[Link\]](#)
- 2-Cyano-4-methyl-5-nitropyridine | C7H5N3O2 | CID 23000171 - PubChem. [\[Link\]](#)
- Pyridine N-Oxides - Baran Lab. [\[Link\]](#)
- Pyridine-N-oxide - Wikipedia. [\[Link\]](#)
- The Direct Formation of 2-Cyano-4-amidopyridine via  $\alpha$ -Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Potassium Cyanide. [\[Link\]](#)
- 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - NIH. [\[Link\]](#)
- **2-Cyano-4-nitropyridine**, min 98%, 100 mg - CP Lab Safety. [\[Link\]](#)
- Preparation of Cyanopyridines by Direct Cyan
- The reactivity of pyridine in cold interstellar environments: The reaction of pyridine with the CN radical - Frontiers. [\[Link\]](#)
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [\[Link\]](#)
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC - PubMed Central. [\[Link\]](#)
- Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simul

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 267875-30-9|2-Cyano-4-methyl-5-nitropyridine|BLD Pharm [bldpharm.com]
- 3. 2-Cyano-4-methyl-5-nitropyridine | C7H5N3O2 | CID 23000171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Cyano-3-nitropyridine | C6H3N3O2 | CID 568586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. 2-CYANO-4-NITROPYRIDINE(19235-88-2) IR2 spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- To cite this document: BenchChem. [discovery and history of 2-Cyano-4-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b099601#discovery-and-history-of-2-cyano-4-nitropyridine\]](https://www.benchchem.com/product/b099601#discovery-and-history-of-2-cyano-4-nitropyridine)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

